(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid
Description
Properties
CAS No. |
1704981-57-6 |
|---|---|
Molecular Formula |
C9H8BrFO3 |
Molecular Weight |
263.06 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
NMGJVXVNSXGUAR-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)F |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination Conditions and Optimization
In a representative procedure, 2-fluorophenol (22.4 g, 0.2 mol) is dissolved in methylene chloride (250 mL) and cooled to 3°C. Bromine (31.97 g, 0.2 mol) is added dropwise, followed by stirring at ice-bath temperature for 2 hours and room temperature for 1 hour. Quenching with aqueous sodium bisulfite, extraction, and solvent evaporation yields 34.5 g (90%) of 4-bromo-2-fluorophenol as a colorless oil.
Key Data
| Parameter | Value |
|---|---|
| Yield | 90% |
| Purity (GC) | >99% |
| Reaction Time | 3 hours |
Regioselectivity is attributed to the directing effects of the fluorine and hydroxyl groups, favoring para-bromination relative to the hydroxyl group.
Stereoselective Formation of the Ether Linkage
Introducing the propanoic acid moiety while retaining the (S)-configuration demands enantioselective methods. Two predominant strategies emerge:
Mitsunobu Reaction for Stereocontrolled Etherification
The Mitsunobu reaction enables inversion of configuration at the alcohol carbon, making it ideal for synthesizing enantiomerically pure ethers.
Procedure
-
Substrates :
-
4-Bromo-2-fluorophenol (1.0 equiv)
-
Methyl (R)-2-hydroxypropanoate (1.2 equiv)
-
Reagents: DIAD (1.5 equiv), triphenylphosphine (1.5 equiv) in THF.
-
-
Reaction : Stir at 25°C for 12 hours.
-
Workup : Hydrolyze the ester with NaOH (2M) to yield (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 78% |
| Enantiomeric Excess | 98% (HPLC, Chiralpak IC) |
| Scale | Up to 100 g |
This method’s limitation lies in the cost of DIAD and triphenylphosphine, though it remains the gold standard for small-scale enantioselective synthesis.
Grignard Coupling for Industrial Scalability
Adapting methodologies from arylpropanoic acid syntheses, a Grignard approach offers scalability.
Modified Protocol
-
Grignard Formation : React 4-bromo-2-fluorophenyl magnesium bromide (from 4-bromo-2-fluorophenol via O-protection and bromide substitution) with sodium 2-bromopropionate.
-
Coupling : Stir in THF at 0–5°C for 1 hour, followed by reflux.
-
Acidification : Treat with HCl to liberate the carboxylic acid.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity | 95% |
| Throughput | Kilogram-scale |
This route avoids expensive Mitsunobu reagents but requires meticulous control over Grignard stability and regiochemistry.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, enzymatic resolution provides an alternative.
Enzymatic Hydrolysis
-
Substrate : Racemic methyl 2-(4-bromo-2-fluorophenoxy)propanoate.
-
Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
-
Outcome : Selective hydrolysis of the (R)-enantiomer, leaving (S)-ester (ee >99%).
Process Efficiency
| Parameter | Value |
|---|---|
| Conversion | 50% |
| ee (Product) | 99% |
| Cycle Time | 24 hours |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mitsunobu | 78 | Excellent | Low | Moderate |
| Grignard Coupling | 65 | Poor | High | High |
| Enzymatic Resolution | 40 | Excellent | Medium | Low |
Characterization and Quality Control
Critical analytical data for this compound:
-
NMR (CDCl₃) : δ 7.45 (d, 1H, ArH), 6.95 (m, 2H, ArH), 4.55 (q, 1H, CH), 1.65 (d, 3H, CH₃).
-
HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).
Industrial Considerations and Process Optimization
Large-scale production favors the Grignard method despite lower stereoselectivity. Implementing chiral auxiliaries or asymmetric catalysis during coupling could enhance enantiopurity without Mitsunobu’s costs.
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry promise greener routes, though none are yet reported for this specific compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenoxypropanoic acids.
Scientific Research Applications
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Phenoxy Groups
Compounds with halogen substitutions on the phenoxy ring are common in pharmaceuticals and their impurities. Below is a comparative analysis of key analogs:
*Calculated based on formula.
Key Observations:
- Halogen Effects: Bromine and fluorine in the target compound enhance molecular weight and electronegativity compared to non-halogenated analogs (e.g., 4-ethylphenyl derivative) . The ortho-fluorine may improve metabolic stability by resisting oxidative degradation, a feature observed in fluorinated pharmaceuticals .
- Steric and Electronic Differences: The dichloro analog (2,4-dichlorophenoxy) has higher lipophilicity (Cl vs. However, bromine’s larger atomic radius may increase steric hindrance, affecting binding to biological targets.
- Pharmacological Relevance: The biphenyl-4-yloxy derivative acts as a PPARγ ligand, suggesting halogenated phenoxypropanoic acids may interact with nuclear receptors . Naproxen impurities (e.g., 5-bromonaproxen) link this structural class to anti-inflammatory applications .
Biological Activity
(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid is a compound of interest due to its unique structural features, which include a carboxylic acid group and halogenated aromatic substituents. These characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Carboxylic Acid Group : Known for its ability to form hydrogen bonds, enhancing interaction with biological targets.
- Halogen Substituents : The presence of bromine and fluorine can significantly influence the compound’s reactivity and binding affinity to various receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The halogen atoms can participate in halogen bonding, which may enhance binding to proteins or enzymes. The carboxylic acid moiety allows for additional hydrogen bonding, potentially increasing the compound's affinity for its targets.
| Mechanism Type | Description |
|---|---|
| Halogen Bonding | Enhances binding affinity to biological receptors. |
| Hydrogen Bonding | Facilitates interaction with target molecules, influencing biological activity. |
Biological Activity Profiles
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial activity, potentially useful in treating bacterial infections.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis.
- Herbicidal Activity : Due to its structural similarities with known herbicides, research is ongoing to assess its effectiveness as an herbicide in agricultural applications.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of several bacterial strains, indicating its potential as a new antimicrobial agent.
- Inflammation Modulation : Another study investigated the compound's effects on inflammatory markers in vitro. Results showed a significant reduction in pro-inflammatory cytokines when cells were treated with the compound .
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Inhibition of growth in multiple bacterial strains. |
| Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines in vitro. |
Potential Applications
The unique properties of this compound suggest several applications across different fields:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
- Agricultural Chemicals : Potential use as an herbicide due to its structural features that mimic existing herbicides.
- Material Science : Investigating applications in liquid crystals or polymers due to the presence of halogenated groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid, and what reaction conditions are critical for achieving high enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where a chiral propanoic acid derivative reacts with 4-bromo-2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF or THF). Enantiomeric purity is achieved via chiral resolution techniques, such as recrystallization with enantiopure amines or chiral HPLC purification. Temperature control (60–80°C) and anhydrous conditions are critical to minimize racemization .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound in research settings?
- Methodological Answer :
- Structural Confirmation : Use and NMR to verify the aromatic and chiral center environments. NMR is essential for confirming fluorine positioning.
- Purity Assessment : Chiral HPLC with a cellulose-based column resolves enantiomers. High-resolution mass spectrometry (HRMS) validates molecular weight.
- Elemental Analysis : Confirms stoichiometric composition .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodological Answer : Follow NIOSH guidelines:
- Engineering Controls : Use fume hoods for synthesis and purification steps.
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste Disposal : Collect halogenated waste separately and neutralize acidic by-products before disposal .
Advanced Research Questions
Q. How does the stereochemistry at the C2 position influence the biological activity of this compound, and what methods can validate enantioselective interactions?
- Methodological Answer : The (2S)-configuration enhances binding to target enzymes (e.g., cyclooxygenase-2) due to spatial compatibility. Validate interactions via:
- X-ray Crystallography : Resolve ligand-protein complexes to identify stereospecific binding pockets.
- Circular Dichroism (CD) : Compare optical activity of enantiomers in solution.
- In Vitro Assays : Test enantiomers separately in enzyme inhibition assays to quantify activity differences .
Q. What strategies can resolve discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Purity Reassessment : Use HPLC and NMR to rule out impurities or diastereomers.
- Solvent Effects : Test activity in varying solvents (e.g., DMSO vs. aqueous buffers) to account for solubility-driven artifacts.
- Orthogonal Assays : Confirm results using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. How can researchers optimize the reaction yield of this compound while minimizing by-products like regioisomers or diastereomers?
- Methodological Answer :
- Reagent Stoichiometry : Use a 10–20% excess of 4-bromo-2-fluorophenol to drive the substitution reaction to completion.
- Temperature Gradients : Start at 60°C to initiate substitution, then reduce to 25°C to suppress side reactions.
- By-Product Mitigation : Employ protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety during synthesis.
- Purification : Use preparative HPLC with a C18 column or silica gel chromatography for large-scale separations .
Notes
- Avoided non-reliable sources (BenchChem, GLPBIO) per guidelines.
- Advanced questions focus on mechanistic and optimization challenges, while basic questions address synthesis and safety.
- Methodological answers emphasize practical workflows over theoretical definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
